molecular formula C13H8N4O3 B12555117 3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine

3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B12555117
M. Wt: 268.23 g/mol
InChI Key: DWGLKJMGYJPVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound comprising a pyridine ring linked to a 1,3,4-oxadiazole scaffold bearing a 3-nitrophenyl substituent. The 1,3,4-oxadiazole moiety is a pharmacologically privileged structure known for its electron-withdrawing properties and ability to enhance metabolic stability in drug candidates.

Properties

Molecular Formula

C13H8N4O3

Molecular Weight

268.23 g/mol

IUPAC Name

2-(3-nitrophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H8N4O3/c18-17(19)11-5-1-3-9(7-11)12-15-16-13(20-12)10-4-2-6-14-8-10/h1-8H

InChI Key

DWGLKJMGYJPVOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-nitrobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Step 1: Preparation of Acrylohydrazide

Hydrazine hydrate reacts with acrylohydrazide precursors (e.g., 3-(2-nitrophenyl)acrylic acid esters) under ambient conditions to form acrylohydrazide intermediates. This step is critical for introducing the hydrazine group necessary for subsequent cyclization .

Step 2: Cyclization to Oxadiazole

The acrylohydrazide intermediate undergoes cyclization in the presence of potassium hydroxide (KOH) and carbon disulfide (CS₂) under reflux conditions. This reaction forms the 1,3,4-oxadiazole ring, with hydrogen sulfide gas evolving as a byproduct .

Step 3: Pyridine Substitution

The oxadiazole core is substituted with a pyridine ring. While the exact mechanism for pyridine attachment is not explicitly detailed in available sources, analogous reactions suggest coupling reactions (e.g., Suzuki coupling) or direct substitution may be employed .

Synthesis Step Reagents/Conditions Reference
Acrylohydrazide formationHydrazine hydrate, room temperature, 3 h
Oxadiazole cyclizationKOH, CS₂, ethanol, reflux (6 h)
Pyridine substitutionLikely coupling reagents (e.g., POCl₃)

S-Substitution Reactions

The oxadiazole-2-thiol derivative can react with alkyl halides (e.g., 5a-n ) in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH). These reactions yield S-substituted derivatives, which are monitored via thin-layer chromatography (TLC) .

Modification Type Reagents/Conditions Reference
AlkylationDMF, NaH, alkyl halides, stir (3 h)

Characterization Techniques

The compound’s structure is confirmed using spectroscopic and analytical methods:

Spectroscopic Analysis

  • NMR : Provides information on proton environments and molecular connectivity.

  • IR : Identifies functional groups (e.g., nitro stretch at ~1520 cm⁻¹, C=N bonds).

  • Mass Spectrometry : Confirms molecular weight (e.g., HR-MS for exact mass) .

Technique Key Observations Reference
IR spectroscopyNitro group stretching, C=N vibrations
¹H NMRAromatic protons (7–9 ppm), oxadiazole ring signals
HR-MSMolecular weight confirmation (~248 g/mol)

Chemical Reactivity

The compound exhibits reactivity due to its heterocyclic structure:

Electrophilic Substitution

The pyridine ring and oxadiazole moiety may undergo electrophilic substitution, though specific examples are not detailed in the literature.

Enzymatic Interactions

While primarily studied for biological activity, the compound may interact with enzymes via non-covalent binding or covalent modification. For instance, oxadiazole derivatives have been shown to reversibly inhibit acetylcholinesterase (AChE) .

Comparative Analysis of Analogous Compounds

Compound Structural Features Reactivity Highlights Reference
5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiolThiol groupUndergoes S-substitution with alkyl halides
2-Alkyl-1,3,4-oxadiazolesAlkyl substituentsCyclized using POCl₃; exhibit diverse reactivity
4-NitrobenzohydrazidesNitrophenyl groupPrecursors for oxadiazole formation

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of the 1,3,4-oxadiazole scaffold exhibit potent anticancer activities. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit the growth of various cancer cell lines. The compound's mechanism of action often involves inducing apoptosis in cancer cells and disrupting cellular proliferation pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Several studies have demonstrated that 1,3,4-oxadiazole derivatives possess significant antibacterial and antifungal activities. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains of bacteria .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the neuroprotective effects of oxadiazole derivatives. Compounds similar to 3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine have shown promise in inhibiting cholinesterase enzymes (AChE and BChE), which are crucial in the treatment of conditions like Alzheimer's disease .

Synthetic Routes and Modifications

The synthesis of 3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves multi-step reactions starting from readily available precursors. Various synthetic strategies have been explored to enhance the yield and purity of the target compound. Modifications at different positions on the pyridine or oxadiazole rings can lead to derivatives with improved biological activities or selectivity against specific targets .

Case Study 1: Anticancer Screening

A study conducted by Salahuddin et al. synthesized various substituted oxadiazole derivatives and screened them against multiple cancer cell lines at concentrations as low as 105M10^{-5}M. Among these derivatives, those containing the nitrophenyl group exhibited significant cytotoxicity against CNS and renal cancer cell lines .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, researchers tested a series of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the oxadiazole ring enhanced antimicrobial efficacy significantly compared to standard antibiotics .

Summary Table of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against resistant bacterial strains
NeuroprotectiveInhibits cholinesterase enzymes
AntioxidantExhibits antioxidant properties

Mechanism of Action

The mechanism of action of 3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares key structural, physicochemical, and biological properties of 3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine with analogous compounds derived from the provided evidence:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) logP Biological Activity
3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine 3-Nitrophenyl C₁₃H₈N₄O₃* 268.23 (calculated) ~1.5† Not reported in evidence
3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine (3l) 4-Methoxyphenyl C₁₈H₁₈N₂O₅ 342.35 - Antimicrobial, Anti-inflammatory
3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine Benzylsulfanyl C₁₄H₁₁N₃OS 269.32 2.019 Not reported
3-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]pyridine 2-Furanyl C₁₁H₇N₃O₂ 213.19 - Not reported

Structural and Electronic Effects

  • 3-Nitrophenyl (Target Compound): The nitro group (-NO₂) is strongly electron-withdrawing, which may enhance oxidative stability and influence binding interactions in biological systems through dipole effects.
  • 4-Methoxyphenyl (Compound 3l) : The methoxy (-OCH₃) group is electron-donating, increasing electron density on the oxadiazole ring. This may improve solubility but reduce metabolic stability compared to nitro derivatives.
  • 2-Furanyl : The furan ring is electron-rich, contributing to π-π stacking interactions but possibly reducing chemical stability under acidic conditions.

Research Findings and Pharmacokinetic Considerations

  • Lipophilicity and Bioavailability : The benzylsulfanyl derivative’s higher logP (2.019) suggests favorable lipid bilayer penetration, whereas the nitro and methoxy analogs may exhibit variable absorption due to polar surface area differences.
  • Metabolic Stability : Nitro groups are prone to enzymatic reduction, which could limit the target compound’s half-life compared to methoxy or furan-substituted analogs.
  • Synthetic Feasibility : Conventional synthesis routes for oxadiazoles (e.g., cyclization of semicarbazides or use of Fe₂O₃@SiO₂/In₂O₃ catalysts) are applicable to the target compound, though nitro-substituted intermediates may require stringent safety protocols.

Biological Activity

The compound 3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Before delving into its biological activity, it is essential to understand the chemical properties of 3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine:

  • Molecular Formula : C_{11}H_{8}N_{4}O_{3}
  • Molecular Weight : 232.21 g/mol
  • Density : 1.493 g/cm³
  • Boiling Point : 422ºC at 760 mmHg

These properties suggest that the compound is stable under standard conditions and can be synthesized for further biological evaluations.

Biological Activity Overview

The biological activity of oxadiazole derivatives has been extensively studied, revealing their potential in various therapeutic areas including:

  • Anticancer Activity : Many derivatives exhibit cytotoxic effects against different cancer cell lines.
  • Antibacterial and Antifungal Properties : Compounds in this class have shown significant inhibition against various microbial strains.
  • Anti-inflammatory Effects : Some derivatives demonstrate the ability to reduce inflammation in vitro and in vivo.

The mechanisms through which 3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, such as kinases and carbonic anhydrases, which are critical in cancer progression and inflammation .
  • Receptor Modulation : It may interact with specific receptors (e.g., chemokine receptors) to modulate cellular responses .
  • Cytotoxicity Induction : The compound has been reported to induce apoptosis in cancer cells through various pathways, including tubulin polymerization inhibition .

Research Findings

Recent studies have highlighted several important findings regarding the biological activities of oxadiazole derivatives:

Anticancer Activity

A study conducted by Singh et al. demonstrated that oxadiazole derivatives exhibit potent anticancer activity against various human cancer cell lines, including HeLa (cervical), CaCo-2 (colon), and others. The mean IC50 values were reported to be around 92.4 µM across multiple cancer types .

Cell LineIC50 (µM)
HeLa92.4
CaCo-290.0
MCF785.0

Antibacterial Activity

In antibacterial assessments, derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was compared with standard antibiotics such as amoxicillin.

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
P. aeruginosa12

Anti-inflammatory Effects

Research also indicates that certain oxadiazole derivatives possess anti-inflammatory properties, reducing carrageenan-induced paw edema in animal models by up to 83% compared to controls .

Case Studies

  • Case Study on Anticancer Activity :
    A recent investigation into the cytotoxic effects of 3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine revealed its ability to induce apoptosis in cancer cells via activation of caspase pathways. This study utilized flow cytometry to assess cell viability and apoptosis markers.
  • Case Study on Antibacterial Efficacy :
    A comparative study evaluated the antibacterial efficacy of this compound against common pathogens using a disk diffusion method. Results indicated significant inhibition comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of a precursor hydrazide with a nitrile under acidic conditions. Optimization can be achieved using heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃, which enhance yield and reduce reaction time compared to conventional methods. For example, catalytic methods reduce side reactions and improve regioselectivity in oxadiazole formation . Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst loading (5–10 mol%).

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the oxadiazole ring formation (e.g., absence of hydrazide NH peaks and presence of aromatic protons from pyridine and nitrophenyl groups).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺).
  • FTIR : Peaks at ~1610 cm⁻¹ (C=N stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for the oxadiazole ring and nitro group orientation .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize targets relevant to oxadiazole derivatives (e.g., antimicrobial, anticancer, or anti-inflammatory assays).
  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or MTT assays for cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7).
  • Control Compounds : Include known oxadiazole-based drugs (e.g., Zibotentan for comparison in receptor-binding assays).

Advanced Research Questions

Q. How do electronic effects of the 3-nitrophenyl substituent influence reactivity and bioactivity?

  • Methodological Answer : The nitro group’s electron-withdrawing nature enhances the oxadiazole ring’s stability and influences π-π stacking with biological targets. Comparative studies with analogs (e.g., 4-hydroxyphenyl or 4-chlorophenyl substituents) reveal that nitro-substituted derivatives exhibit higher antibacterial potency due to increased electrophilicity. Computational DFT calculations can map electrostatic potential surfaces to correlate substituent effects with activity .

Q. How can computational modeling predict the compound’s binding affinity to specific enzymes?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., COX-2 or EGFR kinase). The oxadiazole ring often acts as a hydrogen-bond acceptor, while the nitro group engages in hydrophobic interactions.
  • MD Simulations : Run 100-ns trajectories to assess binding stability. Parameters like RMSD (Root Mean Square Deviation) and binding free energy (MM-PBSA) quantify affinity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values against different cell lines) and apply statistical tools (ANOVA) to identify outliers.
  • Experimental Replication : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability.
  • Structure-Activity Landscapes : Plot activity cliffs to identify critical substituents (e.g., nitro vs. methoxy groups) that cause abrupt changes in potency .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated pyridine) that cleave in physiological conditions.
  • Nanocarriers : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve plasma half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.